IPI-269609

Catalog No.
S197054
CAS No.
M.F
C28H41NO2
M. Wt
423.63
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IPI-269609

Product Name

IPI-269609

Molecular Formula

C28H41NO2

Molecular Weight

423.63

SMILES

O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6

Synonyms

IPI269609; IPI 269609; IPI-269609; IPI609; IPI 609; IPI-609;(2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na

Description

IPI-269609 is a novel, orally bioavailable small-molecule Hedgehog inhibitor. IPI-269609 was tested using in vitro and in vivo model systems. In vitro treatment of pancreatic cancer cell lines with IPI-269609 resembled effects observed using cyclopamine (i.e., Gli-responsive reporter knockdown, down-regulation of the Hedgehog target genes Gli1 and Ptch, as well as abrogation of cell migration and colony formation in soft agar). Single-agent IPI-269609 profoundly inhibited systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines, although Hedgehog blockade had minimal effect on primary tumor volume. The only discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells, which we have previously identified as a clonogenic tumor-initiating population in pancreatic cancer. Selective ex vivo depletion of aldehyde dehydrogenase-bright cells with IPI-269609 was accompanied by significant reduction in tumor engraftment rates in athymic mice.

Appearance

Solid powder

Dates

Modify: 2023-07-15

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